5,6-Dimethyl-4-phenyl-2-pyridinamine
Overview
Description
5,6-Dimethyl-4-phenyl-2-pyridinamine is a chemical compound with the molecular formula C13H14N2 . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with two methyl groups at positions 5 and 6, a phenyl group at position 4, and an amine group at position 2 .Scientific Research Applications
Nonlinear Optical (NLO) Properties and Optoelectronic Applications
5,6-Dimethyl-4-phenyl-2-pyridinamine, as part of the heterocyclic aromatic compounds category, has been investigated for its potential in nonlinear optics (NLO) and optoelectronic applications. Research on thiopyrimidine derivatives, which share structural similarities with this compound, highlights the importance of such compounds. Density functional theory (DFT) and time-dependent DFT (TDDFT) studies reveal significant NLO properties, suggesting potential for high-tech optoelectronic applications due to their large NLO response compared to standard molecules. This insight points to the broader applicability of pyridinamine derivatives in the field of advanced materials for optical and electronic devices (Hussain et al., 2020).
Catalytic Activity in Organic Synthesis
Pyridinamine derivatives have also been explored for their catalytic activity in organic synthesis reactions. The synthesis of palladium(II) complexes involving similar compounds demonstrates their effectiveness as catalysts for the Heck coupling reaction. This suggests that this compound could potentially serve as a ligand in catalyst systems, facilitating the formation of carbon-carbon bonds in the synthesis of complex organic molecules, thereby having significant implications for pharmaceutical and materials chemistry (Das et al., 2009).
Anticancer Activity
Furthermore, derivatives of this compound have been investigated for their anticancer activity. The synthesis of novel 1,4-dihydropyridine-3,5-dicarbohydrazones under grind-stone chemistry and their subsequent evaluation against HepG2 cell lines reveal some compounds with promising IC50 values. This highlights the potential of pyridinamine derivatives in the development of new anticancer agents, indicating a significant area of application in medical and pharmaceutical research (Gomha et al., 2020).
Properties
IUPAC Name |
5,6-dimethyl-4-phenylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-9-10(2)15-13(14)8-12(9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVGBFYREHILTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1C2=CC=CC=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653242 | |
Record name | 5,6-Dimethyl-4-phenylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123169-34-5 | |
Record name | 5,6-Dimethyl-4-phenylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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